Antifungal Activity Against Candida albicans: Direct Comparative Potency Versus Fluconazole
3-Benzyl-4-methyl-4H-1,2,4-triazole demonstrates antifungal activity against Candida albicans with a reported MIC of 5 μg/mL . In contrast, the widely used clinical antifungal fluconazole, a structurally related triazole, exhibits an MIC of 8 μg/mL against the same C. albicans strain under comparable assay conditions . This 1.6-fold improvement in potency (5 μg/mL vs. 8 μg/mL) establishes this compound as a more potent candidate scaffold for antifungal development programs.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Candida albicans |
|---|---|
| Target Compound Data | 5 μg/mL |
| Comparator Or Baseline | Fluconazole: 8 μg/mL |
| Quantified Difference | 1.6-fold lower MIC (5 vs. 8 μg/mL), representing higher potency |
| Conditions | In vitro broth microdilution antifungal susceptibility testing; exact strain and methodology details as reported in source |
Why This Matters
Procurement decisions for antifungal screening libraries should prioritize compounds with demonstrated potency superiority over clinical comparators such as fluconazole.
